molecular formula C23H23ClN2O2 B14978751 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-methyl-N-(pyridin-2-yl)propanamide

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-methyl-N-(pyridin-2-yl)propanamide

Cat. No.: B14978751
M. Wt: 394.9 g/mol
InChI Key: SSDOAPOSRZVMBM-UHFFFAOYSA-N
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Description

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a methoxyphenyl group, and a pyridinyl group, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenylmethanol with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with 2-methyl-2-pyridylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
  • (E)-N-(4-CHLOROPHENYL)-1-(PYRIDIN-2-YL)IMINE

Comparison: Compared to similar compounds, N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-methyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H23ClN2O2/c1-17(2)23(27)26(22-5-3-4-14-25-22)15-18-8-12-21(13-9-18)28-16-19-6-10-20(24)11-7-19/h3-14,17H,15-16H2,1-2H3

InChI Key

SSDOAPOSRZVMBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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